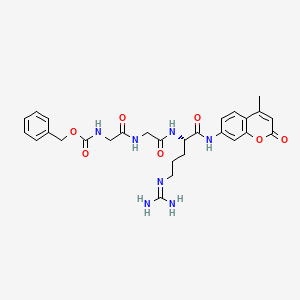

Z-Gly-Gly-Arg-AMC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is widely used in biochemical assays to measure thrombin generation in platelet-rich plasma and platelet-poor plasma . The compound is particularly valuable in research related to blood coagulation and thrombin activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

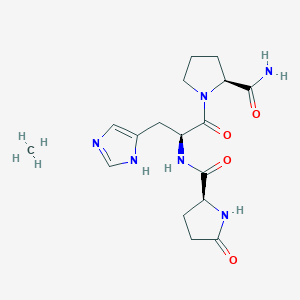

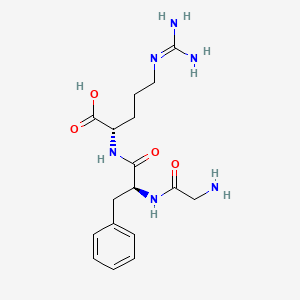

The synthesis of Z-Gly-Gly-Arg-AMC involves the coupling of N-benzyloxycarbonylglycylglycyl-L-arginine with 4-methyl-7-coumarylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Gly-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which is a fluorescent molecule .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include calcium chloride (CaCl2) and buffer solutions such as HEPES or Tris-HCl .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured .

Wissenschaftliche Forschungsanwendungen

Z-Gly-Gly-Arg-AMC wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet:

Studien zur Blutgerinnung: Es wird verwendet, um die Thrombinbildung in Thrombozytenreichem Plasma und Thrombozytenarmen Plasma zu messen, wodurch Einblicke in den Gerinnungsprozess gewonnen werden.

Arzneimittelentwicklung: Die Verbindung wird beim Screening von potenziellen Antikoagulanzien verwendet, indem deren Fähigkeit bewertet wird, die Thrombinaktivität zu hemmen.

Biochemische Assays: Es dient als Substrat in verschiedenen biochemischen Assays zur Untersuchung der Enzymkinetik und -aktivität.

Medizinische Diagnostik: This compound wird in diagnostischen Assays verwendet, um Gerinnungsstörungen zu beurteilen und die Antikoagulanztherapie zu überwachen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hydrolyse durch Thrombin. Thrombin spaltet die Amidbindung zwischen dem Argininrest und dem 4-Methyl-7-Coumarylamid und setzt das fluoreszierende Molekül 7-Amino-4-methylcumarin frei . Diese Fluoreszenz kann gemessen werden, um die Thrombinaktivität zu quantifizieren. Das molekulare Ziel von this compound ist Thrombin, und der beteiligte Weg ist die Gerinnungskaskade .

Wirkmechanismus

The mechanism of action of Z-Gly-Gly-Arg-AMC involves its hydrolysis by thrombin. Thrombin cleaves the amide bond between the arginine residue and the 4-methyl-7-coumarylamide, releasing the fluorescent molecule 7-amino-4-methylcoumarin . This fluorescence can be measured to quantify thrombin activity. The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

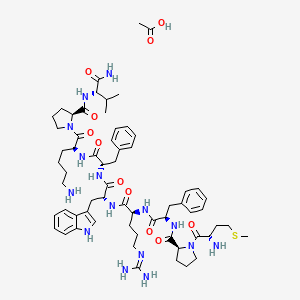

Z-Gly-Gly-Arg-pNA: Ein weiteres Thrombin-spezifisches Substrat, das bei Hydrolyse Para-Nitroanilin freisetzt.

Z-Gly-Pro-Arg-AMC: Ein ähnliches fluorogenes Substrat, das in Thrombinbildungsassays verwendet wird.

Z-Leu-Arg-Gly-Gly-AMC: Ein fluorogenes Substrat, das bei Hydrolyse 7-Amino-4-methylcumarin freisetzt.

Einzigartigkeit

Z-Gly-Gly-Arg-AMC ist aufgrund seiner hohen Spezifität für Thrombin und seiner Fähigkeit, bei Hydrolyse ein fluoreszierendes Signal zu erzeugen, einzigartig. Dies macht es besonders nützlich in empfindlichen und quantitativen Assays für die Thrombinaktivität .

Eigenschaften

Molekularformel |

C28H33N7O7 |

|---|---|

Molekulargewicht |

579.6 g/mol |

IUPAC-Name |

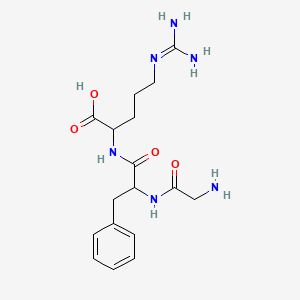

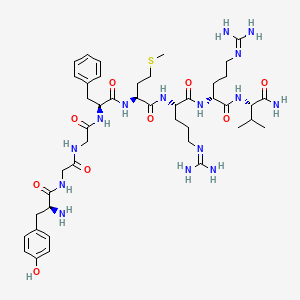

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1 |

InChI-Schlüssel |

SXTGIAYWYXVNLT-NRFANRHFSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)